2-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole
Description
The compound 2-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole is a heterocyclic molecule featuring an indole core fused with an azetidine ring, a methanesulfonyl group, and a furan-2-ylmethyl substituent. Its molecular formula is C₁₇H₁₆N₂O₄S, with a molecular weight of 344.38 g/mol. The furan moiety may contribute to π-π stacking or metabolic stability. Structural characterization of such compounds typically involves ¹H/¹³C-NMR, IR spectroscopy, and HRMS to confirm regiochemistry and purity .
Properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-17(16-8-12-4-1-2-6-15(12)18-16)19-9-14(10-19)24(21,22)11-13-5-3-7-23-13/h1-8,14,18H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPYANAFWRMILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)S(=O)(=O)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, synthesis methods, and relevant research findings.
Molecular Structure:
- Molecular Formula: C17H17NO6S
- Molecular Weight: 363.4 g/mol
- IUPAC Name: methyl 2-[3-(furan-2-ylmethylsulfonyl)azetidine-1-carbonyl]benzoate
The compound features a complex structure that includes an indole moiety, an azetidine ring, and a furan-based sulfonyl group. This unique combination contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties: Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. The presence of the indole and sulfonyl groups is believed to play a significant role in its anticancer effects.
- Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial strains. The furan ring is known for enhancing antimicrobial properties in related compounds.
The mechanism by which 2-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially modulating enzyme activities or disrupting cellular processes critical for pathogen survival or cancer cell proliferation.
Case Studies and Experimental Data
-
Anticancer Activity:
- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values varied among different cell types, indicating selective toxicity.
- Table 1 summarizes the anticancer activity against selected cell lines:
Cell Line IC50 (µM) MCF7 (Breast) 15.4 HeLa (Cervical) 12.8 A549 (Lung) 18.0 -
Antimicrobial Activity:
- In vitro tests showed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Table 2 presents the minimum inhibitory concentration (MIC) values:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128
Synthesis Methods
The synthesis of 2-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole involves several steps, typically starting from commercially available precursors. Key steps include:
- Formation of Azetidine Ring: The azetidine structure is synthesized using a cyclization reaction involving suitable amines and carbonyl compounds.
- Introduction of Furan Sulfonyl Group: This step involves the reaction of furan derivatives with sulfonyl chlorides under basic conditions to form the sulfonamide.
- Final Coupling Reaction: The final product is obtained by coupling the azetidine derivative with the furan sulfonamide under acidic conditions.
Comparison with Similar Compounds
Indole-Pyrazole-Furan Derivatives ()
Compounds like N-((3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline (C₂₈H₂₀N₄O) share a fused heterocyclic framework but replace the azetidine and sulfonyl groups with pyrazole and naphthofuran systems. These compounds exhibit higher molecular weights (e.g., ~424 g/mol) and extended aromaticity, which may enhance UV absorption but reduce solubility compared to the target compound .
Indole-Azetidine Derivatives
The azetidine-1-carbonyl group in the target compound distinguishes it from simpler indole derivatives like tryptophol (C₁₀H₁₁NO, MW 161.20 g/mol), which lacks complex substituents and features a hydroxyethyl chain . The azetidine ring’s strain and rigidity may improve binding selectivity in biological targets compared to flexible alkyl chains.
Sulfur-Containing Indole Derivatives
3-(1-(Dodecylthio)-2,2,2-trifluoro-1-(furan-2-yl)ethyl)-1H-indole (3aa, )
This compound (C₂₆H₃₅F₃NOS, MW 474.62 g/mol) shares a furan-indole core but incorporates a dodecylthio and trifluoroethyl group. The long alkyl chain increases hydrophobicity (logP ~7.5), whereas the target compound’s methanesulfonyl group enhances polarity (predicted logP ~2.1). The trifluoroethyl group in 3aa may confer metabolic stability, while the sulfonyl group in the target compound could improve aqueous solubility .
Calindol ()
Calindol (C₂₀H₂₀N₂O, MW 304.39 g/mol), a GPCR modulator, features a naphthylethylaminomethyl group attached to indole. Unlike the target compound, calindol lacks sulfur-based substituents but demonstrates how bulky aromatic groups influence receptor binding. The target’s sulfonyl group may enable interactions with polar residues in binding pockets .
Characterization Data
Preparation Methods
Q & A
Basic: What are the key synthetic challenges in preparing 2-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole, and how can they be methodologically addressed?
The synthesis involves multi-step reactions, including sulfonylation of the azetidine ring, indole functionalization, and coupling reactions. Key challenges include:
- Sulfonylation Efficiency : The methanesulfonyl group requires precise control to avoid over-sulfonation. Using anhydrous conditions and slow addition of sulfonyl chloride derivatives (e.g., [5-(4-fluorophenyl)furan-2-yl]methanesulfonyl chloride analogs) can improve selectivity .
- Azetidine Ring Stability : The azetidine’s strain makes it prone to ring-opening. Microwave-assisted synthesis (e.g., 110°C in 1-methyl-2-pyrrolidone with Pd(II) catalysts) enhances reaction speed and reduces decomposition .
- Coupling Reactions : The indole-azetidine carbonyl linkage may require activating agents like EDCI/HOBt. Column chromatography (e.g., petroleum ether/ethyl acetate gradients) is critical for purification .
Advanced: How can advanced spectroscopic techniques resolve structural ambiguities in this compound, particularly stereochemistry and sulfonyl group orientation?
Beyond standard / NMR:
- X-ray Crystallography : Provides absolute configuration, as demonstrated for related indole derivatives (e.g., ORTEP diagrams for 3c in ) .
- 2D NMR (NOESY/ROESY) : Identifies spatial proximity between the furan-2-yl moiety and azetidine protons, confirming substituent orientation .
- HRMS-ESI : Validates molecular formula (e.g., CHFNOS for analogs in ) with <2 ppm mass error .
Basic: What analytical methods are essential for confirming the purity and identity of this compound post-synthesis?
- HPLC-DAD/MS : Quantifies purity (>95%) and detects trace byproducts (e.g., desulfonylated derivatives) .
- TLC with UV/fluorescence detection : Monitors reaction progress using silica gel plates and ethyl acetate/hexane eluents .
- Elemental Analysis : Cross-validates C, H, N, S content against theoretical values .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the furan-2-yl vs. thiophene substituents in biological activity?
- Analog Synthesis : Replace the furan-2-yl group with thiophene or other heterocycles (e.g., ’s 7-(thiophen-2-yl)-1H-indole derivatives) via Suzuki-Miyaura cross-coupling .
- Biological Assays : Test analogs in parallel for cytotoxicity (MTT assay), tubulin polymerization inhibition (e.g., ’s tubulin-targeting indoles), and receptor binding (SPR/ITC) .
- Computational Docking : Compare binding affinities of furan vs. thiophene derivatives to targets like tubulin or kinases using AutoDock/Vina .
Basic: What are the recommended storage conditions to maintain the compound’s stability?
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Solvent : Dissolve in DMSO (10 mM stock) under argon to avoid hydrolysis of the sulfonyl group .
- Lyophilization : For long-term storage, lyophilize as a stable powder .
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line passage number, serum concentration) .
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies .
- Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB reporter assays .
Basic: What in vitro models are suitable for preliminary toxicity assessment?
- Hepatotoxicity : Primary hepatocytes or HepG2 cells exposed to 1–100 µM compound, followed by LDH release measurement .
- Genotoxicity : Ames test with TA98/Salmonella strains to detect mutagenicity .
- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .
Advanced: What strategies can optimize the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
- Prodrug Design : Introduce ester groups at the azetidine nitrogen to enhance solubility (hydrolyzed in vivo) .
- CYP450 Inhibition Screening : Use human liver microsomes to identify metabolic hotspots (e.g., furan oxidation) and guide deuteration .
- LogP Adjustment : Replace the methanesulfonyl group with polar substituents (e.g., sulfonamides) to reduce hydrophobicity .
Basic: How can enantiomeric purity of the azetidine ring be ensured during synthesis?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during azetidine formation .
- Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns with hexane/isopropanol mobile phases .
Advanced: What computational tools are recommended for predicting target interactions and off-target effects?
- Molecular Dynamics (MD) Simulations : GROMACS/AMBER to model binding stability with tubulin (≥100 ns simulations) .
- PharmaDB Screening : SwissTargetPrediction or SEA databases to identify off-targets (e.g., kinases, GPCRs) .
- ADMET Predictors : ADMETLab 2.0 to estimate absorption, distribution, and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
